molecular formula C19H24N2O4S B2479795 2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine CAS No. 2379952-90-4

2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine

Cat. No. B2479795
CAS RN: 2379952-90-4
M. Wt: 376.47
InChI Key: LYTFFVMMFGDETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is commonly referred to as MPS or MPSM, and it has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of MPS is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. MPS has been found to modulate these neurotransmitter systems, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
MPS has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function. MPS has also been found to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPS in lab experiments is its high potency and specificity. MPS has been found to exhibit a high affinity for its target receptors, making it an ideal tool for studying the pharmacology of these receptors. However, one of the limitations of using MPS in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are several future directions for research on MPS. One area of interest is its potential therapeutic use in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPS and its potential side effects.

Synthesis Methods

The synthesis of MPS involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. This results in the formation of 1-(4-methoxyphenyl)sulfonylpiperidine. The second step involves the reaction of 1-(4-methoxyphenyl)sulfonylpiperidine with 6-methylpyridin-2-ol in the presence of a Lewis acid catalyst. This results in the formation of MPS.

Scientific Research Applications

MPS has been extensively studied for its potential therapeutic benefits. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. MPS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPS has been found to exhibit anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-[[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-5-3-7-19(20-15)25-14-16-6-4-12-21(13-16)26(22,23)18-10-8-17(24-2)9-11-18/h3,5,7-11,16H,4,6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTFFVMMFGDETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.